2,2-Dithio bis(N,N-Dimethyl) Ethaneamine Hcl
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Overview
Description
2,2-Dithio bis(N,N-Dimethyl) Ethaneamine Hcl, also known as Bis(2-dimethylaminoethyl) Disulfide Dihydrochloride, is a chemical compound with the molecular formula C8H22Cl2N2S2 and a molecular weight of 281.31 g/mol . This compound is characterized by the presence of two dimethylaminoethyl groups connected by a disulfide bond, and it is typically found in the form of a white to almost white powder or crystals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dithio bis(N,N-Dimethyl) Ethaneamine Hcl involves the reaction of N,N-dimethylethanolamine with sulfur dichloride (SCl2) under controlled conditions. The reaction proceeds as follows:
Step 1: N,N-dimethylethanolamine is reacted with sulfur dichloride to form an intermediate compound.
Step 2: The intermediate compound undergoes further reaction to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,2-Dithio bis(N,N-Dimethyl) Ethaneamine Hcl undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted amines.
Scientific Research Applications
2,2-Dithio bis(N,N-Dimethyl) Ethaneamine Hcl has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2,2-Dithio bis(N,N-Dimethyl) Ethaneamine Hcl involves the cleavage and formation of disulfide bonds. This compound can act as a reducing agent, breaking disulfide bonds in proteins and other molecules, or as an oxidizing agent, forming new disulfide bonds. The molecular targets and pathways involved include thiol-disulfide exchange reactions, which are critical in maintaining the redox balance in biological systems .
Comparison with Similar Compounds
Similar Compounds
2,2’-Dithiobis(N,N-dimethylethanamine): Similar structure but without the hydrochloride component.
Bis(2-dimethylaminoethyl) Disulfide: Similar disulfide linkage but different substituents.
Uniqueness
2,2-Dithio bis(N,N-Dimethyl) Ethaneamine Hcl is unique due to its specific combination of dimethylaminoethyl groups and disulfide bond, which imparts distinct chemical reactivity and biological activity. This compound’s ability to participate in both oxidation and reduction reactions makes it versatile for various applications in research and industry.
Properties
CAS No. |
17339-60-9 |
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Molecular Formula |
C8H21ClN2S2 |
Molecular Weight |
244.84874 |
Synonyms |
2,2-Dithio bis(N,N-Dimethyl) Ethaneamine Hcl |
Origin of Product |
United States |
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